"Bis(1,3-Dichloroisopropyl) Ether" chemical structure and properties
"Bis(1,3-Dichloroisopropyl) Ether" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(1,3-dichloroisopropyl) ether, with the CAS number 59440-89-0, is a chlorinated ether that presents a unique molecular architecture of significant interest in various scientific domains.[1][2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a theoretical synthesis pathway, and potential applications, with a particular focus on its relevance to researchers in organic synthesis and drug discovery. The document aims to serve as a foundational technical resource, consolidating available data and providing expert insights into the handling, reactivity, and utility of this compound.
Chemical Identity and Structure
Bis(1,3-dichloroisopropyl) ether, systematically named 1,3-dichloro-2-[2-chloro-1-(chloromethyl)ethoxy]propane, is a poly-chlorinated organic compound.[2] Its structure features a central ether linkage connecting two 1,3-dichloroisopropyl groups.
Molecular Formula: C₆H₁₀Cl₄O[1][2][3]
Molecular Weight: 239.96 g/mol [1][2]
CAS Number: 59440-89-0[1][2][3]
Synonyms:
The structural arrangement of four chlorine atoms imparts specific chemical characteristics to the molecule, influencing its reactivity, solubility, and potential biological activity.
Diagram 1: 2D Chemical Structure of Bis(1,3-Dichloroisopropyl) Ether
A 2D representation of the Bis(1,3-Dichloroisopropyl) Ether molecule.
Physicochemical Properties
| Property | Value | Source |
| Appearance | Pale Yellow to Pale Brown Oil | [1][4] |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [1][5] |
| Water Solubility | Data not available | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Storage Temperature | 2-8°C, protected from air and light | [1] |
Note on Data Gaps: The lack of publicly available experimental data for properties such as boiling point, melting point, and density for CAS 59440-89-0 highlights an area for further empirical investigation. Researchers working with this compound are advised to perform their own characterizations.
Synthesis and Reactivity
Proposed Synthesis: Williamson Ether Synthesis
A plausible and widely applicable method for the synthesis of ethers is the Williamson ether synthesis.[6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of Bis(1,3-Dichloroisopropyl) Ether, a potential route would involve the reaction of 1,3-dichloro-2-propanol with a suitable electrophile or a self-condensation under specific conditions.
Conceptual Reaction Scheme:
2 x (ClCH₂)₂CHOH + Base → (ClCH₂)₂CHO⁻Na⁺ + H₂O (ClCH₂)₂CHO⁻Na⁺ + (ClCH₂)₂CH-X → [(ClCH₂)₂CH]₂O + NaX (where X is a leaving group)
A more direct approach could involve the acid-catalyzed dehydration of 1,3-dichloro-2-propanol. However, this method can be prone to side reactions and may require careful optimization of reaction conditions.
Diagram 2: Proposed Williamson Ether Synthesis Route
A conceptual workflow for the synthesis of Bis(1,3-Dichloroisopropyl) Ether.
Reactivity Profile
The reactivity of Bis(1,3-Dichloroisopropyl) Ether is dictated by the presence of the ether linkage and the four chloro-substituents.
-
Ether Linkage: Ethers are generally unreactive but can be cleaved under strongly acidic conditions, typically with hydrohalic acids like HBr or HI.[9][10]
-
Chlorine Atoms: The electron-withdrawing nature of the chlorine atoms will influence the electron density around the ether oxygen and the reactivity of the adjacent carbon atoms. These chlorine atoms can potentially undergo nucleophilic substitution reactions, although this would likely require harsh conditions.
Potential Applications and Areas of Research
While specific, well-documented applications for Bis(1,3-Dichloroisopropyl) Ether are limited in readily available literature, its structure suggests several areas of potential utility for researchers.
Intermediate in Organic Synthesis
The presence of multiple reactive sites (ether linkage and chloro-groups) makes this compound a potential precursor for the synthesis of more complex molecules. It could be used to introduce the 1,3-dichloroisopropyl moiety into other structures. Chlorinated compounds are significant in medicinal chemistry and can be key components in the synthesis of pharmaceuticals.[6]
Potential in Medicinal Chemistry
One source suggests that Bis(1,3-Dichloroisopropyl) Ether may have applications in medicine as a nucleophile and an electrophile, and that it could inhibit the production of formaldehyde by reacting with the terminal sulfonate group of an enzyme.[3] This claim, while intriguing, requires further validation through peer-reviewed research. If substantiated, it could open avenues for its investigation in drug development, particularly in areas where formaldehyde metabolism is a target.
Environmental Contaminant Research
Bis(1,3-Dichloroisopropyl) Ether has been identified as a contaminant in wastewater, likely as a byproduct of chlorohydrin synthesis.[1][5] This makes it a relevant standard for environmental analysis and for studies on the fate and transport of chlorinated pollutants.
Safety and Toxicology
Due to the limited specific toxicological data for Bis(1,3-Dichloroisopropyl) Ether (CAS 59440-89-0), a cautious approach to handling is imperative. General information for chlorinated ethers and data for the precursor, 1,3-dichloro-2-propanol, suggest potential hazards.
-
Irritation: Assumed to be an irritant to the skin, eyes, and respiratory tract.
-
Toxicity: The precursor, 1,3-dichloro-2-propanol, is toxic by inhalation and ingestion and is harmful if absorbed through the skin.[11]
-
Handling: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.
Conclusion and Future Outlook
Bis(1,3-Dichloroisopropyl) Ether is a compound with a well-defined structure but with significant gaps in the publicly available data regarding its physical properties, spectroscopic characterization, and specific applications. This guide has synthesized the available information to provide a foundational understanding for researchers. The potential for this molecule as a synthetic intermediate and the unverified claims of its medicinal applications suggest that further investigation is warranted. Empirical determination of its physical constants, detailed spectroscopic analysis, and exploration of its reactivity and biological activity will be crucial steps in unlocking the full potential of this intriguing chlorinated ether.
References
-
Coompo Research Chemicals. Bis(1,3-Dichloroisopropyl) Ether | 59440-89-0. [Link]
-
National Center for Biotechnology Information. 1,3-DICHLORO-2-PROPANOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]
-
INCHEM. 1,3-DICHLORO-2-PROPANOL (JECFA Food Additives Series 48). [Link]
-
Edubirdie. Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
University of Missouri–St. Louis. The Williamson Ether Synthesis. [Link]
-
PubChem. 1,3-Dichloro-2-propanol | C3H6Cl2O | CID 7289. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
PubChem. 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane. [Link]
-
Coompo Research Chemicals. Bis(1,3-Dichloroisopropyl) Ether | 59440-89-0. [Link]
-
OEHHA. 1,3-Dichloro-2-Propanol. [Link]
-
NICNAS. 2-Propanol, 1,3-dichloro-: Human health tier II assessment. [Link]
-
OEHHA. Evidence on the Carcinogenicity of 1,3-Dichloro-2-Propanol. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. Bis(1,3-Dichloroisopropyl) Ether | LGC Standards [lgcstandards.com]
- 3. biosynth.com [biosynth.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Bis(1,3-Dichloroisopropyl) Ether | 59440-89-0 - Coompo [coompo.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 1,2-Dichloro-3-[2-chloro-1-(chloromethyl)ethoxy]propane | C6H10Cl4O | CID 93324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,3-Dichloro-2-propanol(96-23-1) MS spectrum [chemicalbook.com]
- 11. 1,3-DICHLORO-2-PROPANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
